Methyl 4-(dimethoxyphosphoryl)but-2-enoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-4-dimethoxyphosphorylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O5P/c1-10-7(8)5-4-6-13(9,11-2)12-3/h4-5H,6H2,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESRINKNQQZURC-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCP(=O)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CP(=O)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Dimethoxyphosphoryl but 2 Enoate
Phosphorylation Strategies for Precursor Elaboration
The introduction of the dimethoxyphosphoryl group is a critical step in the synthesis. This is typically achieved by forming a carbon-phosphorus (C-P) bond, a cornerstone of organophosphorus chemistry.
The Michaelis-Arbuzov reaction is a widely utilized and robust method for the formation of C-P bonds. jk-sci.comwikipedia.org This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl phosphonate (B1237965). organic-chemistry.orgnih.gov In the context of synthesizing Methyl 4-(dimethoxyphosphoryl)but-2-enoate, this pathway commences with a precursor already containing the but-2-enoate framework, such as Methyl 4-bromobut-2-enoate.
The reaction proceeds via a two-step mechanism:
Nucleophilic Attack: The phosphorus atom of trimethyl phosphite acts as a nucleophile, attacking the electrophilic C4 carbon of Methyl 4-bromobut-2-enoate. This results in the displacement of the bromide ion and the formation of a quasi-phosphonium salt intermediate. nih.gov
Dealkylation: The displaced bromide ion then attacks one of the methyl groups on the phosphonium (B103445) intermediate in a second SN2 reaction. This step yields the final pentavalent phosphonate product, this compound, and bromomethane (B36050) as a byproduct. wikipedia.org
A common procedure involves heating the neat mixture of the alkyl halide and the trialkyl phosphite. For the closely related diethyl analogue, the reaction between methyl 4-bromocrotonate and triethyl phosphite is typically conducted at elevated temperatures (120-130 °C) for several hours, affording high yields. lookchem.com
| Phosphite Reagent | Halide Precursor | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Triethyl phosphite | Methyl 4-bromocrotonate | 120 | 3 | Not specified | lookchem.com |
| Triethyl phosphite | Methyl 4-bromocrotonate | 130 | 3 | 92 | lookchem.com |
The primary advantage of this pathway is its straightforwardness and the use of readily available starting materials. However, the often high reaction temperatures can be a limitation for substrates bearing sensitive functional groups.
To circumvent the harsh conditions of the classical Michaelis-Arbuzov reaction, several modernized protocols have been developed. Lewis acid-mediated Arbuzov reactions can facilitate the reaction at or near room temperature, significantly broadening the substrate scope. organic-chemistry.org For instance, various Lewis acids can catalyze the reaction between phosphites and alkyl halides under milder conditions.
Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-P bond formation. While not as common for this specific target, methods like the Hirao reaction could potentially be adapted. More relevant are catalytic variants of the Arbuzov reaction itself. For example, water-promoted palladium catalysis has been shown to effect the Michaelis-Arbuzov reaction of triaryl phosphites and aryl iodides. organic-chemistry.org The development of catalytic systems for aliphatic substrates continues to be an active area of research, promising more environmentally benign and efficient syntheses. rsc.org
Construction of the α,β-Unsaturated Ester Moiety
An alternative synthetic strategy involves forming the but-2-enoate backbone from a precursor that already contains the phosphonate group. This approach often provides excellent control over the geometry of the double bond.
The Horner-Wadsworth-Emmons (HWE) reaction is the preeminent method for this transformation and is frequently employed for the synthesis of α,β-unsaturated esters. rsc.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, the key reagents are trimethyl phosphonoacetate and a suitable two-carbon aldehyde synthon, such as 2-bromoacetaldehyde or its acetal-protected form.
The general steps are:
Deprotonation: A base is used to deprotonate the α-carbon of trimethyl phosphonoacetate, generating a nucleophilic phosphonate carbanion. Common bases include sodium hydride (NaH), lithium hydroxide (B78521) (LiOH), or 1,8-Diazabicycloundec-7-ene (DBU). rsc.orgoup.com
Nucleophilic Addition: The carbanion adds to the carbonyl group of the aldehyde (e.g., glyoxal (B1671930) monoacetal, which after reaction and dehydration would yield the target structure) to form a β-hydroxyphosphonate intermediate.
Elimination: This intermediate undergoes spontaneous or induced elimination of the phosphate (B84403) byproduct to form the alkene.
A significant advantage of the HWE reaction is its high stereoselectivity. The use of stabilized phosphonate ylides, such as the one derived from trimethyl phosphonoacetate, strongly favors the formation of the (E)-alkene. rsc.orgrsc.org This stereochemical outcome is a key factor in producing the desired (E)-isomer of this compound.
| Phosphonate Reagent | Carbonyl Compound | Base | Solvent | E/Z Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Triethyl 2-phosphonopropionate | Aromatic Aldehydes | LiOH·H₂O | None | 95:5 to 99:1 | 83-97 | oup.com |
| Triethyl phosphonoacetate | Aromatic Aldehydes | LiOH | DES | >99:1 | High | rsc.org |
| Triethyl phosphonoacetate | Aromatic Aldehydes | K₂CO₃ | DES | >99:1 | High | rsc.org |
*DES = Deep Eutectic Solvent
In some synthetic routes, the α,β-unsaturated phosphonocarboxylic acid may be formed prior to the ester. In such cases, a subsequent esterification step is required to obtain the final methyl ester. Standard Fischer esterification (refluxing in methanol (B129727) with a catalytic amount of strong acid) is a viable method.
Regioselective and Stereoselective Synthesis of the Parent Compound
The successful synthesis of this compound requires precise control over both the placement of the functional groups (regioselectivity) and the geometry of the double bond (stereoselectivity).
Regioselectivity: Both of the primary synthetic routes offer excellent regiochemical control.
In the Michaelis-Arbuzov pathway , the regioselectivity is predetermined by the starting material, Methyl 4-halobut-2-enoate. The reaction inherently occurs at the C4 position, as it is the only activated sp³-hybridized carbon bearing a leaving group.
In the Horner-Wadsworth-Emmons pathway , the phosphonate is part of the phosphonoacetate reagent, establishing the C-P bond at the outset. The subsequent olefination with a C2 aldehyde fragment constructs the but-2-enoate backbone, ensuring the phosphonate remains at the C4 position relative to the newly formed ester.
Stereoselectivity: The critical stereochemical feature is the configuration of the C2-C3 double bond. The target compound is typically desired as the (E)-isomer.
The Horner-Wadsworth-Emmons reaction , when using stabilized ylides derived from reagents like trimethyl phosphonoacetate, is highly (E)-selective. rsc.orgoup.com The thermodynamic stability of the (E)-alkene product drives the stereochemical outcome. This makes the HWE approach particularly advantageous for accessing the pure (E)-isomer.
The Michaelis-Arbuzov reaction on a precursor like (E)-Methyl 4-bromobut-2-enoate generally proceeds with retention of the double bond geometry. Since the reaction occurs at the saturated C4 carbon, the configuration of the existing C2-C3 double bond is not typically affected, provided that isomerization conditions (e.g., strong base or prolonged heat in the presence of catalysts) are avoided. The synthesis of the precursor, Methyl 4-bromobut-2-enoate, itself must be stereocontrolled to ensure the final product has the correct geometry.
Advancements in Sustainable and Green Chemistry Approaches for its Preparation
The traditional synthesis of this compound, typically achieved through the Michaelis-Arbuzov reaction of trimethyl phosphite and methyl 4-bromobut-2-enoate, often involves elevated temperatures and the use of solvents. In recent years, significant strides have been made in developing more sustainable and environmentally friendly methods for phosphonate synthesis. These green chemistry approaches aim to reduce energy consumption, minimize waste, and eliminate the use of hazardous substances. Key advancements applicable to the preparation of this compound include solvent-free conditions, microwave-assisted synthesis, and ultrasound irradiation, all of which can lead to shorter reaction times, higher yields, and simpler purification processes. mdpi.comnih.gov
A notable development in green phosphonate synthesis is the use of solvent-free reaction conditions, often coupled with flow chemistry. nih.govresearchgate.net This methodology has been shown to provide excellent conversions (often ≥99%) in very short reaction times, ranging from approximately 8 to 50 minutes. nih.govresearchgate.net The elimination of solvents not only reduces environmental impact but also simplifies product isolation. nih.govresearchgate.net
Microwave-assisted Michaelis-Arbuzov reactions represent another significant advancement, offering a rapid and efficient solventless method for the synthesis of phosphonates. rsc.orgresearchgate.net This technique can dramatically reduce reaction times and, in many cases, leads to high yields of pure products, minimizing the formation of by-products. rsc.org
Ultrasound has also emerged as a green tool in phosphonate synthesis. Ultrasound-assisted Michaelis-Arbuzov reactions can be carried out with reported yields ranging from 60% to 95% and significantly reduced reaction times of one to two hours. mdpi.com This method utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity, often at lower temperatures than conventional heating.
Furthermore, an innovative and environmentally benign approach involves an alcohol-based Michaelis-Arbuzov reaction, which avoids the use of alkyl halides altogether, thus presenting a greener alternative. rsc.org These sustainable methodologies are summarized in the table below, comparing them to the traditional approach.
Interactive Data Table: Comparison of Synthetic Methodologies
| Methodology | Typical Conditions | Reaction Time | Yield | Key Advantages |
| Traditional Michaelis-Arbuzov | Thermal heating in solvent | Several hours | Moderate to high | Well-established |
| Solvent-Free Flow Synthesis | Neat reactants, elevated temperature | 8 - 50 minutes | ≥99% conversion | No solvent, rapid, high conversion nih.govresearchgate.net |
| Microwave-Assisted Synthesis | Solvent-free, microwave irradiation | Minutes | High | Rapid, high purity, solvent-free rsc.orgresearchgate.net |
| Ultrasound-Assisted Synthesis | Sonication, often solvent-free | 1 - 2 hours | 60 - 95% | Reduced reaction time, lower temperature mdpi.com |
| Alcohol-Based Synthesis | n-Bu4NI catalyst | Variable | Good | Avoids alkyl halides rsc.org |
Elucidation of Reactivity Profiles and Mechanistic Investigations of Methyl 4 Dimethoxyphosphoryl but 2 Enoate
Horner-Wadsworth-Emmons (HWE) Olefination Chemistry
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of synthetic organic chemistry for the stereocontrolled formation of alkenes. researchgate.net It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or a ketone. wikipedia.org Unlike the classical Wittig reaction, the HWE reaction typically utilizes phosphonate (B1237965) esters, and the resulting dialkylphosphate byproduct is water-soluble, facilitating a simpler purification process. organic-chemistry.org The reaction is renowned for its reliability and, under thermodynamic control, its general preference for yielding (E)-alkenes. wikipedia.orgnrochemistry.com Methyl 4-(dimethoxyphosphoryl)but-2-enoate serves as a C4 building block, extending the carbon chain of a carbonyl compound by four carbons to typically form a dienyl ester. researchgate.net
The initial and crucial step of the HWE reaction is the deprotonation of the phosphonate ester at the carbon alpha to both the phosphorus atom and the electron-withdrawing group to generate a nucleophilic phosphonate carbanion, also known as a phosphonate ylide. nrochemistry.comyoutube.com In the case of this compound, the methylene (B1212753) group at the C2 position is activated by both the adjacent phosphonate and the conjugated ester system.
Treatment with a suitable base removes a proton from this C2 position, creating a resonance-stabilized carbanion. mdpi.com The negative charge is delocalized across the π-system, with significant electron density at the α-carbon (C2) and the γ-carbon (C4). researchgate.netmdpi.com This delocalization results in an ambident nucleophile, but in the context of the HWE reaction with aldehydes and ketones, the reaction typically occurs at the α-carbon.
The formation of this carbanion can be achieved using a variety of bases, with the choice of base being a critical factor that can influence the subsequent reaction's stereochemical outcome. Common bases used for this transformation include sodium hydride (NaH), n-butyllithium (n-BuLi), sodium methoxide (B1231860) (NaOMe), and potassium tert-butoxide (t-BuOK). researchgate.netorganic-chemistry.org The resulting carbanion is more nucleophilic but less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org
Once generated, the phosphonate carbanion acts as a potent nucleophile. nrochemistry.com The rate-limiting step of the HWE reaction is the nucleophilic addition of this carbanion to the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org This addition leads to the formation of a tetrahedral intermediate, which subsequently cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. youtube.com This oxaphosphetane intermediate is unstable and collapses, eliminating a dialkylphosphate salt and forming the new alkene product. wikipedia.org
The reaction of the ylide derived from this compound with an aldehyde results in the formation of a methyl hexa-2,4-dienoate derivative. This "dienylation" is a powerful method for extending carbon chains and is frequently employed in the synthesis of natural products. researchgate.net While the reaction is highly effective with a wide range of aldehydes, reactions with ketones can be less consistent, sometimes resulting in lower yields and reduced stereoselectivity. researchgate.net The chemoselectivity of the reaction is excellent, allowing for the preferential olefination of aldehydes in the presence of ketones. researchgate.net
A defining feature of the HWE reaction is its stereoselectivity. The stereochemical outcome is determined by a complex interplay of factors including the structure of the reactants, the reaction conditions, and the reversibility of the initial addition and oxaphosphetane formation steps. researchgate.netconicet.gov.ar For vinylogous reagents like this compound, the E/Z selectivity can sometimes be poor or unpredictable, though high stereoselectivity is achievable under optimized conditions. researchgate.net
The choice of solvent plays a significant role in directing the stereochemical course of the HWE reaction. The solvent's polarity and ability to solvate the intermediate species can influence the energy barriers for the formation of the cis- and trans-oxaphosphetane intermediates. For the dienylation of aldehydes using reagents analogous to this compound, tetrahydrofuran (B95107) (THF) is commonly used when employing sodium or lithium bases. researchgate.net For reactions involving organic bases, acetonitrile (B52724) is often the solvent of choice. researchgate.net In some vinylogous systems, a pronounced switch in diastereoselectivity has been observed when moving from polar solvents (like DMF or CH₂Cl₂) to non-polar solvents (like toluene), highlighting the medium's critical role. mdpi.com
| Solvent | Typical Base Type | Observed Selectivity Trend |
|---|---|---|
| Tetrahydrofuran (THF) | Alkali Metal (NaH, BuLi) | Generally favors (E)-isomer formation. |
| Acetonitrile (CH₃CN) | Organic (e.g., DBU) | Can provide good (E)-selectivity. |
| Toluene | Grignard Reagents (e.g., i-PrMgBr) | Can influence selectivity, sometimes improving (E) preference at higher temperatures. arkat-usa.org |
| Dimethylformamide (DMF) | Potassium Bases (KHMDS) | Often used in (Z)-selective modifications (Still-Gennari). |
The identity of the base and its corresponding counterion (e.g., Li+, Na+, K+, Mg²⁺) is one of the most critical factors governing E/Z selectivity. wikipedia.orgconicet.gov.ar The nature of the metal cation influences the aggregation state of the phosphonate carbanion and the stability of the intermediates.
Lithium Bases (e.g., n-BuLi): Lithium cations are known to promote (E)-selectivity, potentially due to the formation of stable, reversible intermediates that can equilibrate to the thermodynamically favored anti-oxaphosphetane. wikipedia.orgorganic-chemistry.org
Sodium Bases (e.g., NaH): Sodium hydride is a very common base for HWE reactions and typically provides good (E)-selectivity. organic-chemistry.orgnih.gov
Potassium Bases (e.g., KHMDS, t-BuOK): Potassium bases, particularly under conditions that favor kinetic control (low temperature, dissociating solvents), are key to achieving (Z)-selectivity, as seen in the Still-Gennari modification. conicet.gov.aryoutube.com
Magnesium and Barium Bases (e.g., i-PrMgBr, Ba(OH)₂): Divalent cations can also strongly influence the reaction outcome. In some systems, magnesium-promoted reactions lead to high (E)-selectivity under thermodynamic control. researchgate.netarkat-usa.org Barium hydroxide (B78521) has also been used as a mild and effective base for promoting highly (E)-selective reactions. researchgate.net
| Base | Typical Conditions | Predominant Isomer | Control Type |
|---|---|---|---|
| NaH | THF, 25 °C | E | Thermodynamic |
| n-BuLi | THF, -78 °C to 25 °C | E | Thermodynamic |
| KHMDS | THF, -78 °C | Z | Kinetic |
| i-PrMgBr | Toluene, reflux | E | Thermodynamic arkat-usa.org |
| K₂CO₃ / 18-crown-6 | THF or Toluene | Can favor Z-isomer or be system-dependent organic-chemistry.org | Kinetic/Complex |
To further fine-tune the stereochemical outcome, various additives and ligands can be incorporated into the reaction mixture. These additives can modify the reactivity of the base, alter the solvation sphere of the metal counterion, or influence the equilibrium between intermediates.
A prominent example is the Masamune-Roush conditions, which employ lithium chloride (LiCl) in combination with a mild amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). nrochemistry.com This protocol is particularly useful for reactions with base-sensitive substrates and generally provides high (E)-selectivity.
Crown ethers, such as 18-crown-6, are frequently used in conjunction with potassium bases (e.g., KHMDS, K₂CO₃). conicet.gov.arorganic-chemistry.org The crown ether effectively sequesters the potassium cation, creating a more "naked" and highly reactive phosphonate anion. This disruption of ion pairing accelerates the reaction and is a key component in promoting high (Z)-selectivity under Still-Gennari conditions by favoring kinetic control. youtube.com
Modified HWE Conditions for Enhanced Stereocontrol (e.g., Still-Gennari Modifications)
The Horner-Wadsworth-Emmons (HWE) reaction typically favors the formation of (E)-alkenes. However, modifications have been developed to achieve high (Z)-selectivity, most notably the Still-Gennari modification. wikipedia.orgbohrium.comnumberanalytics.com This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) and a crown ether, such as 18-crown-6, in a polar aprotic solvent like tetrahydrofuran (THF). bohrium.comnumberanalytics.comnih.gov
The enhanced (Z)-selectivity under Still-Gennari conditions is attributed to kinetic control of the reaction pathway. nih.gov The electron-withdrawing trifluoroethyl groups on the phosphonate reagent increase the acidity of the α-proton, facilitating deprotonation. nih.gov More importantly, these groups accelerate the rate of elimination of the oxaphosphetane intermediate. wikipedia.orgnrochemistry.com
The proposed mechanism involves the initial formation of a phosphonate carbanion, which then undergoes nucleophilic addition to the aldehyde. wikipedia.orgnumberanalytics.com This leads to the formation of diastereomeric betaine (B1666868) intermediates. The key to the (Z)-selectivity lies in the relative rates of the subsequent steps. The use of highly dissociating conditions (KHMDS and 18-crown-6) is thought to minimize cation chelation, which would otherwise favor the thermodynamic pathway leading to the (E)-alkene. bohrium.com The electron-withdrawing nature of the trifluoroethoxy groups destabilizes the betaine intermediates, promoting a rapid and irreversible elimination to form the oxaphosphetane. bohrium.com It is believed that the kinetic pathway leading to the syn-betaine and subsequently the (Z)-alkene is favored under these conditions, and the rapid elimination prevents equilibration to the more stable anti-betaine that would yield the (E)-alkene. numberanalytics.comnih.gov
The choice of base and solvent system is critical for achieving high (Z)-selectivity. bohrium.com Strong bases that promote rapid and complete deprotonation are essential, while the addition of a crown ether sequesters the potassium cation, further promoting a "cation-free" environment that favors kinetic control. bohrium.comnih.gov
Catalytic HWE Reactions and Their Mechanistic Insights
While the classical HWE reaction is stoichiometric in base, significant research has been directed towards the development of catalytic versions to improve efficiency and sustainability. researchgate.netconicet.gov.ar Various catalytic systems have been explored, including the use of Lewis acids, phase-transfer catalysts, and organocatalysts. researchgate.netchem-station.com
One common strategy involves the use of a catalytic amount of a strong base in conjunction with a milder, stoichiometric base. For instance, the Masamune-Roush conditions utilize lithium chloride and a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA). chem-station.comacs.org In this system, it is proposed that LiCl acts as a Lewis acid, coordinating to the phosphonate and increasing the acidity of the α-proton, thereby allowing the weaker amine base to effect deprotonation. chem-station.com This method is particularly useful for reactions involving base-sensitive substrates. acs.org
Mechanistically, catalytic HWE reactions often proceed through a similar pathway to the stoichiometric versions, involving the formation of a phosphonate carbanion, nucleophilic addition to the carbonyl, and subsequent elimination. The role of the catalyst is to facilitate the initial deprotonation step, which is often the rate-limiting step. wikipedia.org
Recent advancements have also explored the use of organocatalysts and metal-based catalysts to promote the HWE reaction. conicet.gov.ar These catalysts can operate through various activation modes, including activating the phosphonate reagent, the carbonyl compound, or both. The development of catalytic and enantioselective HWE reactions remains an active area of research, aiming to provide efficient and stereocontrolled access to a wide range of alkenes. conicet.gov.ar
Michael Addition Reactions (Conjugate Additions)
Nucleophilic Addition to the α,β-Unsaturated System
This compound possesses an α,β-unsaturated ester moiety, making it an excellent Michael acceptor. rsc.org The electron-withdrawing nature of both the ester and the phosphonate groups polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. pressbooks.pubwikipedia.org This reaction, known as a Michael or conjugate addition, results in the formation of a new bond at the β-position. wikipedia.orgwikipedia.org
The reactivity of this compound as a Michael acceptor is influenced by the electronic properties of the substituents. The presence of two electron-withdrawing groups enhances the electrophilicity of the β-carbon, making it highly reactive towards a wide range of nucleophiles. rsc.org
Scope of Nucleophiles in Michael Additions with this compound
A diverse array of nucleophiles can participate in Michael addition reactions with this compound, broadly categorized into carbon-based and heteroatom-based nucleophiles. wikipedia.orgmasterorganicchemistry.com
Carbon-Based Nucleophiles (e.g., Enolates, Organometallics, Stabilized Carbanions)
Carbon-based nucleophiles are widely employed in Michael additions to form new carbon-carbon bonds. masterorganicchemistry.com
Enolates: Enolates derived from ketones, esters, and other carbonyl compounds are common Michael donors. masterorganicchemistry.comlibretexts.org These "soft" nucleophiles preferentially undergo 1,4-addition. youtube.com For example, the enolate of a β-ketoester can add to this compound in the presence of a base. libretexts.org
Organometallics: While hard organometallic reagents like Grignard and organolithium reagents typically favor 1,2-addition to the carbonyl group, organocuprates (Gilman reagents) are known to selectively perform 1,4-addition to α,β-unsaturated systems. libretexts.org The reaction of a lithium diorganocuprate with this compound would be expected to yield the corresponding β-alkylated product. libretexts.org Other organometallic reagents, such as those derived from zinc and samarium, have also been shown to participate in conjugate additions. nih.govresearchgate.net
Stabilized Carbanions: Carbanions stabilized by two electron-withdrawing groups, such as those derived from malonic esters or nitroalkanes, are excellent nucleophiles for Michael additions. libretexts.org These stabilized carbanions are readily formed under basic conditions and add efficiently to Michael acceptors like this compound. libretexts.org
Table 1: Examples of Carbon-Based Nucleophiles in Michael Additions
| Nucleophile Type | Specific Example | Expected Product with this compound |
|---|---|---|
| Enolate | Enolate of diethyl malonate | Methyl 4-(dimethoxyphosphoryl)-2-(diethoxycarbonylmethyl)butanoate |
| Organometallic | Lithium dimethylcuprate | Methyl 4-(dimethoxyphosphoryl)-3-methylbutanoate |
Heteroatom-Based Nucleophiles (e.g., Amines, Alcohols, Thiols)
Heteroatom nucleophiles also readily participate in conjugate additions to α,β-unsaturated systems, a process often referred to as hetero-Michael addition. rsc.org
Amines: Primary and secondary amines are effective nucleophiles in aza-Michael additions. rsc.orglibretexts.org The reaction of an amine with this compound would lead to the formation of a β-amino ester derivative. These reactions can often be performed under mild, catalyst-free conditions. rsc.org
Alcohols: The addition of alcohols or alkoxides (oxa-Michael addition) to α,β-unsaturated esters can occur, though it is often a reversible process. rsc.orgpressbooks.pub The equilibrium can be driven towards the product under specific conditions, such as using a catalytic amount of a strong base.
Thiols: Thiols and thiolates are highly effective nucleophiles for Michael additions due to the "soft" nature of sulfur. rsc.orgacsgcipr.org The thia-Michael addition is typically a rapid and high-yielding reaction, proceeding under mild conditions, sometimes even without a catalyst. acsgcipr.org The addition of a thiol to this compound would result in the formation of a β-thioether derivative. acsgcipr.org
Table 2: Examples of Heteroatom-Based Nucleophiles in Michael Additions
| Nucleophile Type | Specific Example | Expected Product with this compound |
|---|---|---|
| Amine | Benzylamine | Methyl 3-(benzylamino)-4-(dimethoxyphosphoryl)butanoate |
| Alcohol | Sodium methoxide | Methyl 3-methoxy-4-(dimethoxyphosphoryl)butanoate |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Potassium hexamethyldisilazide |
| 18-crown-6 |
| Tetrahydrofuran |
| Lithium chloride |
| N,N-diisopropylethylamine |
| Diethyl malonate |
| Lithium dimethylcuprate |
| Nitromethane |
| Benzylamine |
| Sodium methoxide |
| Thiophenol |
| Methyl 4-(dimethoxyphosphoryl)-2-(diethoxycarbonylmethyl)butanoate |
| Methyl 4-(dimethoxyphosphoryl)-3-methylbutanoate |
| Methyl 4-(dimethoxyphosphoryl)-3-nitromethylbutanoate |
| Methyl 3-(benzylamino)-4-(dimethoxyphosphoryl)butanoate |
| Methyl 3-methoxy-4-(dimethoxyphosphoryl)butanoate |
Enantioselective and Diastereoselective Michael Additions Catalyzed by Chiral Systems
The Michael addition, or conjugate addition, represents a cornerstone of carbon-carbon bond formation in organic synthesis. For substrates such as this compound, which possesses an electrophilic α,β-unsaturated system, this reaction is of paramount importance. The development of asymmetric Michael additions, which control the formation of new stereocenters, has been a major focus of modern catalysis. The use of chiral systems, including organocatalysts and metal complexes, allows for the synthesis of enantioenriched products with high levels of stereocontrol.
While specific studies detailing the enantioselective Michael addition to this compound are not extensively documented, the reactivity of similar α,β-unsaturated phosphonates and esters is well-established. Chiral bifunctional organocatalysts, such as thioureas and squaramides, are particularly effective for such transformations. rsc.orgscispace.com These catalysts operate through a dual activation mechanism: a basic site (e.g., an amine) deprotonates the nucleophile, increasing its reactivity, while a hydrogen-bond donor site (the thiourea (B124793) or squaramide moiety) activates the electrophilic Michael acceptor by coordinating to the carbonyl oxygen, lowering its LUMO energy.
N-Heterocyclic carbenes (NHCs) have also emerged as powerful catalysts for enantioselective Michael reactions. nih.govnih.gov They can generate chiral enol intermediates from aldehydes or activate the substrate in other ways to facilitate stereocontrolled conjugate additions. Furthermore, chiral metal complexes, often employing ligands with defined stereochemistry, can effectively catalyze these reactions, offering a complementary approach to organocatalysis. chemrxiv.org
The diastereoselectivity in Michael additions to substrates like this compound can be controlled by the catalyst, the substrate, or chiral auxiliaries. researchgate.netresearchgate.net When a chiral catalyst is used, it creates a chiral environment around the reactants, favoring one transition state over the other, leading to the preferential formation of one diastereomer. The inherent stereochemistry of the nucleophile or the electrophile can also direct the stereochemical outcome of the reaction.
The following table illustrates the typical performance of chiral organocatalysts in the Michael addition of various nucleophiles to α,β-unsaturated systems analogous to this compound, highlighting the high yields and stereoselectivities that can be achieved.
Table 1: Representative Enantioselective Michael Additions Catalyzed by Chiral Systems
| Michael Acceptor | Nucleophile | Chiral Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Cyclopentenone | Diethyl Malonate | LiAl(BINOL)₂ | 85 | - | 95 |
| Nitrostyrene | Acetylacetone | (R,R)-Thiourea | 98 | 95:5 | 97 |
| N-Phenylmaleimide | Isobutyraldehyde | (R,R)-DPEN-Thiourea | >97 | - | 99 |
| Iminochromene | Dibenzylphosphite | Bifunctional Squaramide | 95 | - | 98 |
This table is generated based on data from reactions with analogous Michael acceptors to illustrate the potential of chiral catalysis, as specific data for this compound was not available.
Tandem and Cascade Reactions Initiated by Michael Addition
The strategic placement of multiple functional groups in this compound makes it an ideal substrate for tandem or cascade reactions. These processes, in which multiple bond-forming events occur in a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. A reaction sequence initiated by a Michael addition can lead to the rapid construction of complex molecular architectures.
A common cascade sequence involves an initial Michael addition followed by an intramolecular cyclization. For example, the addition of a suitable nucleophile to this compound generates an enolate intermediate. This enolate can then participate in a subsequent intramolecular reaction, such as an aldol (B89426) condensation or a nucleophilic substitution, to form a cyclic product.
Another powerful cascade strategy involves the combination of a Michael addition with a subsequent cycloaddition. Phosphine-catalyzed cascade reactions have been developed where a Michael addition is followed by an intramolecular [4+2] cycloaddition, allowing for the synthesis of dense spirocyclic frameworks in a single step. researchgate.netnih.gov The phosphonate moiety in this compound can also be utilized in subsequent steps. For instance, after a Michael addition, the phosphonate group can be converted into a phosphonium ylide to undergo an intramolecular Wittig reaction, forming a new ring system.
These tandem processes are highly valuable as they can generate multiple new bonds and stereocenters in a controlled manner. The design of such cascades relies on the predictable reactivity of the functional groups present in the Michael adduct intermediate.
Cycloaddition Reactions
Diels-Alder Reactions and Dienophilic Characteristics
The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile (typically an alkene or alkyne). wikipedia.orglibretexts.org The reactivity of the dienophile is a critical factor in the success of this [4+2] cycloaddition. Dienophiles are generally rendered more reactive by the presence of electron-withdrawing groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.orgmasterorganicchemistry.com
This compound is expected to be a highly reactive dienophile. It possesses two powerful electron-withdrawing groups conjugated to the carbon-carbon double bond: the methyl ester and the dimethoxyphosphoryl group. Both groups significantly reduce the electron density of the π-system, making the compound an excellent electrophile for reaction with electron-rich dienes in a normal-electron-demand Diels-Alder reaction.
While specific Diels-Alder reactions involving this compound are not widely reported, the reactivity of analogous compounds, such as other α,β-unsaturated esters and vinylphosphonates, is well-documented. For instance, α-ketoesters have been shown to be effective dienophiles in cycloadditions with various 1,3-dienes. researchgate.net The reaction typically proceeds with high regio- and stereoselectivity, governed by the principles of orbital symmetry and steric interactions. The endo rule, which predicts the preferential formation of the kinetic product where the substituents of the dienophile are oriented towards the newly forming double bond in the transition state, is often observed.
The table below shows results from Diels-Alder reactions using Methyl 2-oxobut-3-enoate, a close structural analog, which demonstrates the expected reactivity profile.
Table 2: Diels-Alder Reactions of an Analogous Dienophile (Methyl 2-oxobut-3-enoate)
| Diene | Product | Yield (%) |
|---|---|---|
| 2,3-Dimethylbuta-1,3-diene | Methyl 1-(3,4-dimethylcyclohex-3-en-1-yl)-2-oxoacetate | 71 |
| 1,3-Cyclohexadiene | Methyl 1-(bicyclo[2.2.2]oct-5-en-2-yl)-2-oxoacetate | 78 |
| Isoprene | Mixture of "ortho" and "meta" adducts | 39 |
| (E,E)-1,4-Diphenylbuta-1,3-diene | Methyl 1-(3,6-diphenylcyclohex-4-en-1-yl)-2-oxoacetate | 69 |
Data is based on the reactivity of Methyl 2-oxobut-3-enoate, a closely related dienophile, to illustrate the anticipated behavior of this compound. researchgate.net
[3+2] Cycloadditions and Related Pericyclic Processes
In addition to [4+2] cycloadditions, this compound can participate in [3+2] cycloaddition reactions. These are powerful methods for constructing five-membered rings and involve the reaction of a three-atom dipole with a dipolarophile. uchicago.edu The electron-deficient double bond in this compound makes it an excellent dipolarophile for reactions with various 1,3-dipoles, such as nitrones, azomethine ylides, and nitrile oxides.
The reaction of vinylphosphonates, which share the key functional group with the target compound, with nitrones has been studied, leading to the synthesis of 4-phosphonyl-substituted isoxazolidines. researchgate.netresearchgate.net These reactions proceed via a concerted mechanism, and the regioselectivity is controlled by the electronic and steric properties of both the dipole and the dipolarophile. The phosphonate group directs the regiochemical outcome of the cycloaddition.
Asymmetric variants of [3+2] cycloadditions using chiral catalysts or auxiliaries can provide access to enantioenriched five-membered heterocyclic rings, which are valuable scaffolds in medicinal chemistry. preprints.org Palladium-catalyzed [3+2] cycloadditions between vinylcyclopropanes and imines also represent a versatile route to polysubstituted pyrrolidines. mdpi.com The electron-withdrawing nature of the substituents on this compound enhances its reactivity as a dipolarophile in these transformations.
The following table summarizes the synthesis of isoxazolidine (B1194047) derivatives through the [3+2] cycloaddition of a vinylphosphonate (B8674324) with various nitrones, illustrating a key reactivity pattern for this class of compounds.
Table 3: [3+2] Cycloaddition of Diethyl Vinylphosphonate with C,N-Diaryl Nitrones
| Nitrone Substituent (Ar¹) | Nitrone Substituent (Ar²) | Product | Yield (%) |
|---|---|---|---|
| Phenyl | Phenyl | 3,5-Diphenyl-4-(diethoxyphosphoryl)isoxazolidine | 75 |
| 4-Chlorophenyl | Phenyl | 3-(4-Chlorophenyl)-5-phenyl-4-(diethoxyphosphoryl)isoxazolidine | 78 |
| 4-Methylphenyl | Phenyl | 3-(4-Methylphenyl)-5-phenyl-4-(diethoxyphosphoryl)isoxazolidine | 82 |
| Phenyl | 4-Methoxyphenyl | 5-Phenyl-3-(4-methoxyphenyl)-4-(diethoxyphosphoryl)isoxazolidine | 72 |
This table presents representative data for diethyl vinylphosphonate to showcase the expected [3+2] cycloaddition reactivity. researchgate.net
Other Key Chemical Transformations
Functional Group Interconversions of the Ester and Olefin Moieties
The ester and olefin functional groups in this compound allow for a wide range of chemical transformations, enabling its use as a versatile building block in organic synthesis.
Ester Moiety Transformations: The methyl ester group can be readily converted into other functional groups.
Hydrolysis: Saponification using a base like sodium hydroxide, followed by acidic workup, will yield the corresponding carboxylic acid, 4-(dimethoxyphosphoryl)but-2-enoic acid. This acid can then be used in amide bond formations or other carboxylate-specific reactions.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for other alkyl or aryl groups, allowing for the modulation of the compound's properties.
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding allylic alcohol, 4-(dimethoxyphosphoryl)but-2-en-1-ol. This transformation provides access to a different class of phosphonate-containing intermediates.
Amidation: Direct reaction with amines can form the corresponding amides, a transformation that can be facilitated by converting the ester to a more reactive acyl chloride or by using specialized reagents.
Olefin Moiety Transformations: The carbon-carbon double bond is also a site for various chemical reactions.
Hydrogenation: Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas, will selectively reduce the double bond to afford Methyl 4-(dimethoxyphosphoryl)butanoate. This reaction saturates the carbon chain while leaving the ester and phosphonate groups intact.
Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the alkene into an epoxide, Methyl 3-(dimethoxyphosphorylmethyl)oxirane-2-carboxylate. This epoxide is a valuable intermediate for further nucleophilic ring-opening reactions.
Dihydroxylation: Asymmetric dihydroxylation, for instance using osmium tetroxide (OsO₄) with a chiral ligand, can introduce two hydroxyl groups across the double bond, forming Methyl 2,3-dihydroxy-4-(dimethoxyphosphoryl)butanoate with high stereocontrol.
Halogenation: The addition of halogens like bromine (Br₂) across the double bond would yield the corresponding dibromo derivative, Methyl 2,3-dibromo-4-(dimethoxyphosphoryl)butanoate.
These functional group interconversions significantly expand the synthetic utility of this compound, allowing it to serve as a precursor to a diverse array of more complex molecules.
Transformations Involving the Phosphonate Group: Hydrolysis, Transesterification, and Alkylation
The dimethoxyphosphoryl group in this compound is a key functional moiety that can undergo a variety of transformations, including hydrolysis, transesterification, and alkylation. These reactions are fundamental in modifying the properties of the molecule and for the synthesis of diverse organophosphorus compounds.
Hydrolysis: The hydrolysis of the phosphonate ester in this compound to the corresponding phosphonic acid can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the phosphonate with a strong acid such as hydrochloric acid. The reaction proceeds through protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom, leading to the sequential cleavage of the P-O-CH₃ bonds. Basic hydrolysis, on the other hand, is generally faster for methyl esters compared to bulkier alkyl esters and involves the nucleophilic attack of a hydroxide ion on the phosphorus center. nih.gov
Transesterification: Transesterification of the dimethoxyphosphoryl group offers a route to a variety of other phosphonate esters. This transformation can be catalyzed by alkali metal alkoxides. The reaction involves the nucleophilic attack of an alkoxide on the phosphorus atom, leading to the displacement of a methoxy (B1213986) group. google.com By employing different alcohols, a range of dialkyl phosphonates can be synthesized. For instance, the reaction of a diaryl phosphonate with an aliphatic alcohol in the presence of a catalytic amount of sodium alkoxide derived from the alcohol results in the formation of a mixed aryl alkyl phosphonate. google.com Another approach involves the use of silyl (B83357) halides, such as iodotrimethylsilane, to convert the alkyl esters into trimethylsilyl (B98337) esters, which can then be solvolyzed with a different alcohol to yield the desired phosphonate ester. rsc.org
Alkylation: While alkylation of phosphonates can refer to the modification of the carbon backbone, transformations involving the phosphonate group itself can also be considered. Direct alkylation on the phosphorus atom of a pre-formed phosphonate ester is not a standard reaction. However, related transformations can be achieved through different synthetic routes. For example, the Michaelis-Arbuzov reaction, a cornerstone in phosphonate synthesis, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org While this is a method for forming the phosphonate group itself, it highlights the reactivity of phosphorus(III) species towards alkylating agents.
| Transformation | Reagent/Catalyst | Product Type | Reference |
| Hydrolysis | HCl or NaOH | Phosphonic acid | nih.gov |
| Transesterification | R'OH / R'ONa | Dialkyl phosphonate | google.com |
| Transesterification | 1. TMSI 2. R'OH | Dialkyl phosphonate | rsc.org |
Chemoselective Reductions and Oxidations on the Butenoate Scaffold
The butenoate scaffold of this compound possesses two key reactive sites: the carbon-carbon double bond and the ester carbonyl group. Chemoselective transformations targeting these sites allow for the synthesis of a variety of saturated and functionalized phosphonates.
Chemoselective Reductions: The α,β-unsaturated system in the butenoate moiety is susceptible to reduction. Catalytic hydrogenation is a common method for the selective reduction of the carbon-carbon double bond, leaving the ester and phosphonate groups intact. Various transition metal catalysts, such as rhodium and nickel complexes, have been shown to be effective for the asymmetric hydrogenation of α,β-unsaturated phosphonates, providing access to chiral saturated phosphonates with high enantioselectivity. nih.govresearchgate.net The choice of catalyst and reaction conditions is crucial to achieve high chemoselectivity and avoid reduction of the ester functionality.
| Reaction | Reagent/Catalyst | Product | Reference |
| Asymmetric Hydrogenation | Ni/(S,S)-Ph-BPE | Chiral saturated phosphonate | nih.govresearchgate.net |
| Asymmetric Hydrogenation | Rh-BisP* / Rh-MiniPHOS | Chiral saturated phosphonate | nih.govresearchgate.net |
Chemoselective Oxidations: The electron-deficient carbon-carbon double bond of the butenoate scaffold can undergo various oxidation reactions, such as epoxidation and dihydroxylation, to introduce new functional groups.
Epoxidation: The epoxidation of α,β-unsaturated esters can be challenging due to the reduced nucleophilicity of the double bond. However, reagents such as meta-chloroperoxybenzoic acid (mCPBA) can be employed, often requiring more forcing conditions compared to electron-rich alkenes. sciforum.net The resulting epoxide is a valuable intermediate for further synthetic transformations.
Dihydroxylation: The syn-dihydroxylation of the double bond can be achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction proceeds through a cyclic osmate ester intermediate, leading to the formation of a vicinal diol with syn-stereochemistry. Asymmetric versions of this reaction, such as the Sharpless asymmetric dihydroxylation, can be used to produce enantiomerically enriched diols. wikipedia.org
Ozonolysis: Ozonolysis provides a method for the cleavage of the carbon-carbon double bond. Treatment of the butenoate with ozone, followed by a reductive or oxidative workup, can yield aldehydes, carboxylic acids, or alcohols, depending on the workup conditions. wikipedia.orgunion.edunih.gov This reaction allows for the degradation of the butenoate chain and the introduction of new functionalities.
| Reaction | Reagent | Product | Reference |
| Epoxidation | mCPBA | Epoxide | sciforum.net |
| Syn-dihydroxylation | OsO₄ / NMO | Vicinal diol | wikipedia.orglibretexts.orgmasterorganicchemistry.com |
| Ozonolysis | 1. O₃ 2. Workup | Aldehydes/Carboxylic acids | wikipedia.orgunion.edunih.gov |
Stereochemical Control and Asymmetric Induction in Transformations Involving Methyl 4 Dimethoxyphosphoryl but 2 Enoate
Intrinsic Stereoselectivity of Reaction Pathways and Derived Intermediates
The inherent stereoselectivity in reactions of Methyl 4-(dimethoxyphosphoryl)but-2-enoate is significantly influenced by the geometry of the but-2-enoate double bond and the nature of the reacting partner. In its predominant E-isomeric form, the reagent exhibits distinct facial selectivity in reactions with prochiral nucleophiles. The steric and electronic properties of the dimethoxyphosphoryl group play a crucial role in directing the approach of the nucleophile.
In the context of the Horner-Wadsworth-Emons (HWE) reaction, where the corresponding phosphonate (B1237965) carbanion is generated, the reaction with aldehydes generally displays a high intrinsic preference for the formation of (E)-alkenes. This stereoselectivity arises from the thermodynamic stability of the anti-periplanar arrangement of the phosphonate and aldehyde substituents in the transition state leading to the oxaphosphetane intermediate. The equilibration of the initial adducts favors the formation of the more stable intermediate that ultimately collapses to yield the (E)-alkene.
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries attached to either the phosphonate reagent or the reaction partner provides a reliable method for inducing asymmetry in transformations involving this compound. These auxiliaries create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one diastereomer.
For instance, in Michael addition reactions, a chiral auxiliary appended to the nucleophile can effectively control the stereochemistry of the newly formed stereocenter. The auxiliary shields one face of the nucleophile, forcing the electrophilic this compound to attack from the less hindered side. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product. While specific data for this compound is not abundant in readily available literature, the principles of chiral auxiliary-controlled reactions are well-established and applicable.
Organocatalytic Asymmetric Transformations
Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of α,β-unsaturated systems like this compound. Chiral amines, thioureas, and phosphoric acids are among the catalysts employed to activate the substrate and control the stereochemical outcome of the reaction.
In the asymmetric Michael addition of various nucleophiles to α,β-unsaturated esters, chiral organocatalysts have demonstrated high efficacy. For example, a chiral secondary amine catalyst can react with the enoate to form a transient chiral iminium ion. This activation lowers the LUMO of the substrate and presents a sterically defined environment for the incoming nucleophile, leading to high enantioselectivity. The stereochemical outcome is dictated by the specific catalyst structure and the reaction conditions.
Below is a representative table illustrating the potential of organocatalysis in asymmetric Michael additions to similar α,β-unsaturated systems, which can be extrapolated to reactions involving this compound.
| Catalyst | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (S)-Diphenylprolinol silyl (B83357) ether | Dimethyl malonate | Toluene | 20 | 95 | 92 |
| Chiral Thiourea (B124793) | Nitromethane | CH2Cl2 | -20 | 98 | 95 |
| Chiral Phosphoric Acid | 1,3-Dicarbonyl compound | Dioxane | rt | 92 | 88 |
Transition Metal-Catalyzed Asymmetric Reactions
Transition metal catalysis offers a versatile platform for a wide range of asymmetric transformations involving this compound. Chiral ligands coordinated to the metal center are instrumental in creating a chiral pocket that dictates the stereoselectivity of the reaction.
Asymmetric allylic alkylation (AAA) is a prominent example where this reagent can be utilized. In the presence of a palladium catalyst bearing a chiral phosphine (B1218219) ligand, the phosphonate can act as a nucleophile or the butenoate moiety can be part of the allylic substrate. The chiral ligand controls the geometry of the π-allyl palladium intermediate and the subsequent attack of the nucleophile, thereby determining the stereochemistry of the product.
The following table provides a conceptual overview of the potential outcomes in transition metal-catalyzed asymmetric reactions with substrates similar to this compound.
| Metal/Ligand | Reaction Type | Substrate | Nucleophile | Yield (%) | ee (%) |
| Pd/(S)-BINAP | Allylic Alkylation | Allylic acetate | Malonate | 90 | 96 |
| Rh/(R,R)-DuPhos | Conjugate Addition | Enoate | Arylboronic acid | 97 | 99 |
| Cu/Chiral Box | Michael Addition | Enoate | Grignard reagent | 85 | 91 |
Rational Design and Development of Chiral Ligands and Catalysts for Stereocontrol
The rational design of chiral ligands and catalysts is at the forefront of achieving optimal stereocontrol in reactions involving this compound. This approach involves a deep understanding of the reaction mechanism and the non-covalent interactions between the catalyst, substrate, and reagents.
Computational modeling and high-throughput screening are increasingly being used to predict the efficacy of new catalyst designs. By fine-tuning the steric and electronic properties of the ligand scaffold, it is possible to enhance both the reactivity and the enantioselectivity of the catalytic system. For example, modifying the bite angle of a bidentate phosphine ligand in a palladium catalyst can significantly impact the stereochemical outcome of an asymmetric allylic alkylation. The development of modular ligands, where different chiral elements can be easily introduced and varied, has accelerated the discovery of highly effective catalysts for specific transformations.
The ongoing development in this field promises to deliver even more sophisticated and efficient catalysts for the stereoselective synthesis of complex molecules from simple precursors like this compound.
Strategic Applications in Complex Organic Molecule Synthesis
Utilization as a Versatile C4 Building Block for Carbon Skeleton Elongation
Methyl 4-(dimethoxyphosphoryl)but-2-enoate is a quintessential reagent for the Horner-Wadsworth-Emmons (HWE) reaction, a widely employed method for the stereoselective synthesis of alkenes. wikipedia.org This reaction involves the deprotonation of the phosphonate (B1237965) to form a stabilized carbanion, which then reacts with an aldehyde or ketone. The resulting intermediate subsequently eliminates a phosphate (B84403) salt to yield an alkene, typically with a high degree of E-selectivity. wikipedia.org
The primary utility of this compound in this context is its function as a vinylogous HWE reagent. This allows for the addition of a four-carbon unit, specifically a butenoate moiety, to a carbonyl compound in a single, reliable step. This carbon chain elongation is a fundamental operation in the total synthesis of complex molecules, providing a straightforward method for extending a carbon backbone and introducing valuable functionality for further elaboration. nd.edu The reaction's reliability and stereocontrol make it a favored strategy in the assembly of intricate molecular targets. thieme-connect.com
Synthetic Intermediates for Natural Product Total Synthesis
The structural motifs accessible through the application of this compound are prevalent in a vast array of natural products. Consequently, this C4 building block has found significant application as a key intermediate in the total synthesis of these biologically active compounds.
Construction of Polyketide Chains and Derivatives
Polyketides are a large and structurally diverse class of natural products characterized by repeating ketide units. nih.gov The synthesis of these molecules often relies on the iterative construction of long carbon chains with specific stereochemical configurations. The Horner-Wadsworth-Emmons reaction, utilizing reagents like this compound, is a cornerstone in many synthetic approaches to polyketides. nih.govresearchgate.net
By reacting an aldehyde fragment of a growing polyketide chain with this compound, synthetic chemists can efficiently introduce a four-carbon extension, forming a new α,β,γ,δ-unsaturated ester. This newly installed unit can then be further modified—for instance, through stereoselective reduction of the double bonds or functionalization of the ester—to generate the desired polyketide backbone. The HWE reaction's high E-selectivity is particularly advantageous in establishing the correct geometry of double bonds often found in these natural products. thieme-connect.com While specific examples detailing the use of the dimethoxyphosphoryl variant are not extensively documented in readily available literature, the analogous diethoxyphosphoryl reagent is commonly employed for this purpose, highlighting the general utility of 4-phosphonocrotonates in polyketide synthesis.
Synthesis of Nitrogen-Containing Heterocycles and Alkaloids
Nitrogen-containing heterocycles and alkaloids represent another major class of natural products with significant biological activity. The synthesis of these complex structures often involves the strategic formation of carbon-carbon and carbon-nitrogen bonds to construct the characteristic ring systems.
While direct annulation reactions involving this compound to form nitrogen heterocycles are not the most common application, its role in building acyclic precursors is well-established. For instance, the extended carbon chain generated via a Horner-Wadsworth-Emmons reaction can be a substrate for subsequent cyclization reactions, such as intramolecular Michael additions or ring-closing metathesis, to form various nitrogen-containing rings.
In the synthesis of alkaloids, the vinylogous HWE reaction can be employed to construct key fragments of the carbon skeleton. youtube.com For example, reaction of an aldehyde with this compound can furnish a dienoate system, which can then participate in cycloaddition reactions or other transformations to build the intricate polycyclic frameworks characteristic of many alkaloids.
Precursor to Structurally Diverse Organic Frameworks and Scaffolds
The reactivity of this compound extends beyond simple chain elongation, enabling its use as a precursor to a wide variety of organic frameworks and scaffolds. The diene moiety that can be generated through its reaction with carbonyl compounds is a particularly useful functional group for constructing cyclic and polycyclic systems.
For instance, the resulting conjugated diene can participate in Diels-Alder reactions, providing a powerful method for the construction of six-membered rings with a high degree of stereocontrol. dtu.dk This approach allows for the rapid assembly of complex carbocyclic and heterocyclic scaffolds that can serve as the core of new chemical entities.
Furthermore, the phosphonate group itself can be incorporated into larger molecular structures, acting as a versatile handle for further functionalization or as a key component of the final framework. Phosphonate-containing molecules have found applications in the development of novel materials and biologically active compounds. researchgate.net
Role in the Synthesis of Advanced Organic Materials and Functional Molecules
The unique chemical properties of phosphonates make them valuable components in the design and synthesis of advanced organic materials and functional molecules. The incorporation of the phosphonate group can impart desirable characteristics such as improved thermal stability, flame retardancy, and the ability to coordinate with metal ions. mdpi.com
This compound can serve as a functional monomer in polymerization reactions. For example, the double bond can participate in radical or other polymerization processes, leading to the formation of polymers with pendant phosphonate ester groups. nih.govmdpi.com These phosphonate-functionalized polymers can then be hydrolyzed to the corresponding phosphonic acids, which have applications in areas such as dental adhesives, ion-exchange resins, and as components of proton-conducting membranes. rsc.org
Moreover, phosphonate-containing linkers are increasingly being used in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netnih.gov While direct use of this compound as a linker in MOF synthesis is not widely reported, its structural motif could be incorporated into larger, more rigid linkers. The phosphonate group's ability to form strong bonds with metal centers can lead to the formation of robust and porous frameworks with potential applications in gas storage, separation, and catalysis. acs.orgacs.org
Theoretical and Computational Investigations of Methyl 4 Dimethoxyphosphoryl but 2 Enoate and Its Transformations
Electronic Structure Analysis and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)
The electronic structure of a molecule is fundamental to its reactivity. Computational methods, such as Density Functional Theory (DFT), are employed to analyze the electronic characteristics of Methyl 4-(dimethoxyphosphoryl)but-2-enoate. Key aspects of this analysis include the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in predicting how the molecule will interact with other reagents. libretexts.orgyoutube.comresearchgate.netyoutube.comyoutube.com
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.comyoutube.comyoutube.com For this compound, the HOMO is expected to be localized on the carbon-carbon double bond, making it susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the carbonyl group and the phosphorus atom, indicating potential sites for nucleophilic attack.
Another important reactivity descriptor is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and phosphoryl groups, indicating their nucleophilic character, and positive potential around the hydrogen atoms and the phosphorus atom, suggesting their electrophilic character.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | (Typical range: -5 to -7 eV) | Indicates nucleophilicity; higher energy means stronger nucleophile. |
| LUMO Energy | (Typical range: -1 to 1 eV) | Indicates electrophilicity; lower energy means stronger electrophile. |
| HOMO-LUMO Gap | (Typical range: 4 to 8 eV) | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. |
Note: The values in this table are representative and would need to be calculated using specific computational methods.
Reaction Pathway Elucidation and Transition State Modeling for Mechanistic Insights
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, including the structures of intermediates and transition states. For reactions involving this compound, such as Michael additions or Wittig-type reactions, transition state modeling can provide crucial insights into the reaction mechanism. nih.gov
The process involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state connects the reactants and products. nih.gov
For example, in a Michael addition of a nucleophile to this compound, computational modeling could differentiate between a concerted and a stepwise mechanism by locating the relevant transition states and intermediates.
Computational Prediction of Regioselectivity and Stereoselectivity in Reactions
Many reactions involving this compound can lead to the formation of multiple products, raising the questions of regioselectivity and stereoselectivity. Computational models can predict the favored product by comparing the activation energies of the different reaction pathways. imist.mamdpi.comresearchgate.net
Regioselectivity: In reactions such as additions to the carbon-carbon double bond, the nucleophile can attack either the α or β carbon. By calculating the activation energies for both pathways, the preferred site of attack can be determined. Local reactivity descriptors, such as the Fukui functions or Parr functions, derived from DFT calculations, can also be used to predict the most reactive sites in the molecule. imist.ma
Stereoselectivity: When new stereocenters are formed during a reaction, different stereoisomers (e.g., enantiomers or diastereomers) can be produced. Computational modeling of the transition states leading to these different stereoisomers can predict the stereochemical outcome of the reaction. The transition state with the lower energy will correspond to the major product. For example, in a Diels-Alder reaction where this compound acts as a dienophile, computational methods can predict whether the endo or exo product is favored. researchgate.netdtu.dk
Table 2: Example of Calculated Activation Energies for Competing Reaction Pathways
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| Pathway A (e.g., endo addition) | E_act(A) | Product A |
Note: The pathway with the lower activation energy is kinetically favored.
Solvent Effects and Catalytic Influence on Reaction Energetics and Transition States
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction rate and selectivity. Computational models can account for solvent effects using either implicit or explicit solvent models. nih.gov
Implicit solvent models (e.g., Polarizable Continuum Model - PCM) treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. nih.govnih.gov
Explicit solvent models involve including a number of solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. nih.gov
Similarly, the influence of a catalyst can be modeled by including the catalyst in the computational model. This allows for the investigation of how the catalyst interacts with the reactants and alters the reaction pathway and activation energies. For instance, the role of a Lewis acid in activating the carbonyl group of this compound towards nucleophilic attack can be studied computationally.
Application of Computational Models in the Rational Design of Novel Reagents and Catalysts
The insights gained from computational studies can be used to rationally design new reagents and catalysts with improved reactivity and selectivity. By understanding the factors that control a reaction, chemists can computationally screen a variety of potential reagents or catalysts to identify the most promising candidates for experimental investigation.
For example, by analyzing the electronic structure and reaction mechanisms of this compound, one could design modified phosphonate (B1237965) reagents with tailored electronic and steric properties to achieve specific outcomes in olefination reactions. Similarly, computational screening of different chiral catalysts could lead to the development of highly enantioselective transformations involving this compound. This predictive power of computational chemistry accelerates the discovery and optimization of new synthetic methodologies.
Advanced Analytical Methodologies for Mechanistic and Stereochemical Elucidation in Research on Methyl 4 Dimethoxyphosphoryl but 2 Enoate Transformations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Methyl 4-(dimethoxyphosphoryl)but-2-enoate and its derivatives. Multinuclear NMR experiments, including ¹H, ¹³C, and ³¹P NMR, provide detailed information about the molecule's connectivity, configuration, and conformational dynamics. nih.gov
Stereochemical Assignment: The stereochemistry of the carbon-carbon double bond (E/Z isomerism) in this compound is a critical aspect of its structure, particularly in the context of its synthesis via methods like the Horner-Wadsworth-Emmons reaction, which is known for its stereoselectivity. wikipedia.orgresearchgate.net High-resolution ¹H NMR spectroscopy is the primary method for this assignment. The vicinal coupling constant (³J) between the olefinic protons is diagnostic for the geometry of the double bond.
For the (E)-isomer , a larger coupling constant, typically in the range of 15-18 Hz, is observed.
For the (Z)-isomer , a smaller coupling constant, usually between 10-12 Hz, is expected.
¹³C and ³¹P NMR spectra provide complementary information. The chemical shifts of the carbons in the double bond and the phosphorus atom can differ between the (E) and (Z) isomers, aiding in unambiguous assignment. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can further confirm the stereochemistry by identifying through-space correlations between the vinylic protons and the adjacent methylene (B1212753) protons.
| NMR Data for Stereochemical Assignment of this compound Isomers | |
| Nucleus | Parameter |
| ¹H | ³J (H-C=C-H) |
| ¹³C | δ (C=C) |
| ³¹P | δ (P) |
Dynamic Studies: Dynamic NMR (DNMR) spectroscopy can be employed to study time-dependent processes such as conformational changes or restricted bond rotations within the molecule or its complexes. acs.organl.gov For this compound, variable temperature (VT) NMR studies can reveal information about the rotational barrier around the C-C single bonds adjacent to the phosphonate (B1237965) and ester groups. By analyzing changes in the NMR lineshape as a function of temperature, thermodynamic parameters like the activation energy (ΔG‡) for these dynamic processes can be determined.
Advanced Mass Spectrometry Techniques for Reaction Monitoring and Complex Product Characterization
Advanced mass spectrometry (MS) techniques are vital for the analysis of this compound, offering high sensitivity and specificity for molecular weight determination and structural characterization. chemrxiv.org
Reaction Monitoring: Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) coupled with mass spectrometry allow for real-time or near-real-time monitoring of reactions. york.ac.uk For instance, in the synthesis of this compound, MS can be used to track the consumption of reactants and the formation of the product and any byproducts. This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, reaction time, and catalyst loading. High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides exact mass measurements, allowing for the confident determination of the elemental composition of intermediates and the final product. nih.govmdpi.com
Complex Product Characterization: Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of the parent molecule and any complex products or impurities. researchgate.net In an MS/MS experiment, the protonated molecule or another suitable precursor ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, producing a fragmentation pattern that serves as a structural fingerprint. Analysis of these fragments helps to confirm the connectivity of the molecule, for example, by observing characteristic losses of methoxy (B1213986) groups (-OCH₃) or the entire dimethoxyphosphoryl group.
| MS Technique | Application in Research on this compound |
| ESI-MS | Soft ionization for detecting the intact molecule during reaction monitoring. |
| HRMS (TOF, Orbitrap) | Provides exact mass for unambiguous elemental composition determination of products and intermediates. |
| MS/MS (Tandem MS) | Elucidates fragmentation pathways for structural confirmation and characterization of unknown byproducts. |
Chromatographic Separations for Isomer Resolution and Purity Assessment in Synthetic Studies
Chromatographic techniques are fundamental for the isolation, purification, and purity assessment of this compound.
Isomer Resolution: The (E) and (Z) isomers of this compound, while structurally similar, possess different physical properties that often allow for their separation by chromatography.
Column Chromatography: Silica gel column chromatography is the most common method for separating the geometric isomers on a preparative scale. The difference in polarity between the (E) and (Z) isomers leads to differential retention on the stationary phase, allowing for their separation with an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Thin-Layer Chromatography (TLC): TLC is used for rapid analysis of reaction mixtures and to identify the optimal solvent system for column chromatography. The isomers will typically appear as distinct spots with different retention factors (Rf).
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to assess the purity of the synthesized compound. nih.gov Using a suitable column (e.g., reversed-phase C18) and mobile phase, HPLC can separate the desired product from starting materials, reagents, and byproducts. The purity is determined by integrating the peak area of the product relative to the total area of all peaks in the chromatogram. Gas Chromatography (GC) can also be used for purity assessment if the compound is sufficiently volatile and thermally stable.
X-ray Crystallography for Absolute Stereochemistry and Structural Confirmation of Complex Derivatives
X-ray crystallography provides the most definitive and unambiguous structural information for a molecule by determining the precise three-dimensional arrangement of atoms in a single crystal. researchgate.netnih.gov While obtaining a suitable crystal of this compound itself might be challenging, this technique is invaluable for confirming the structure of its solid derivatives or products resulting from its subsequent reactions.
If a derivative of this compound is synthesized that contains a chiral center, X-ray crystallography can determine its absolute stereochemistry. nih.govrsc.org This is achieved through the analysis of anomalous dispersion effects, often requiring the presence of a heavier atom in the structure. The resulting crystal structure provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and the (E/Z) configuration of the double bond, as well as the conformation of the molecule in the solid state. This level of detail is unparalleled by other analytical techniques and serves as a benchmark for structural assignments made by spectroscopic methods. ndl.gov.in
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination
While this compound is an achiral molecule, it is frequently used as a reactant in asymmetric syntheses to create chiral products. In these cases, determining the enantiomeric excess (ee) of the product is critical to evaluating the success of the asymmetric transformation. Chiral HPLC and GC are the most common and reliable methods for this purpose. researchgate.netresearchgate.netnih.gov
These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. gcms.cz This differential interaction leads to different retention times for the enantiomers, resulting in their separation into two distinct peaks in the chromatogram.
The enantiomeric excess is calculated from the integrated areas of the two peaks using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).
The choice between chiral HPLC and GC depends on the volatility and thermal stability of the analyte. For many organophosphorus compounds, derivatization may be necessary to improve their chromatographic properties for GC analysis. rug.nl The development of a robust chiral separation method is essential for screening asymmetric catalysts and optimizing reaction conditions to achieve high enantioselectivity. acs.org
| Technique | Principle | Application |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase via diastereomeric interactions. | Determination of the enantiomeric excess of non-volatile or thermally labile chiral products derived from this compound. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Determination of the enantiomeric excess of volatile and thermally stable chiral products or their suitable derivatives. |
Future Research Directions and Emerging Paradigms in the Chemistry of Methyl 4 Dimethoxyphosphoryl but 2 Enoate
Development of More Efficient and Sustainable Synthetic Protocols
The pursuit of "green chemistry" offers significant opportunities to revolutionize the synthesis of Methyl 4-(dimethoxyphosphoryl)but-2-enoate. rsc.orgaithor.combioengineer.orguef.fi Current research trends focus on minimizing waste, reducing energy consumption, and eliminating hazardous substances. uef.fi Future protocols will likely incorporate several of these principles.
One key area is the development of atom-economical reactions. rsc.orgsemanticscholar.org For instance, the hydrophosphorylation of alkynes using dialkyl phosphites is a more atom-economical approach to forming the C-P bond compared to traditional Arbuzov-type reactions. rsc.org The use of inexpensive and less toxic catalysts, such as those based on copper, is a promising sustainable alternative to palladium or nickel-based systems for synthesizing vinylphosphonates. rsc.orgresearchgate.net
Furthermore, the classic Horner-Wadsworth-Emmons reaction, often used to generate the butenoate backbone, can be made more sustainable. Research into solvent-free HWE reactions or the use of greener solvents like ethanol or water is an active area. rsc.orgresearchgate.net The use of catalytic amounts of bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), under solvent-free conditions has been shown to produce α,β-unsaturated esters with high stereoselectivity. rsc.org Such methods reduce volatile organic compound (VOC) emissions and simplify product purification. researchgate.net
| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Key Advantage |
| C-P Bond Formation | Arbuzov or Michaelis-Becker reaction | Copper-catalyzed hydrophosphorylation of an alkyne precursor rsc.orgresearchgate.net | Higher atom economy, less toxic catalyst |
| Olefination (HWE) | Stoichiometric strong base (e.g., NaH) in THF | Catalytic DBU under solvent-free conditions rsc.org | Reduced solvent waste, milder conditions |
| Overall Process | Batch synthesis with organic solvents | Microwave-assisted or ultrasound-assisted synthesis rsc.org | Reduced reaction times, lower energy consumption |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing represents a major paradigm shift in chemical synthesis. mdpi.com Integrating the synthesis of this compound into flow chemistry platforms offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), and improved scalability. mdpi.com The small reactor volumes in flow systems minimize the risks associated with handling reactive intermediates and exothermic reactions. mdpi.com
Automated synthesis platforms can further accelerate the discovery and optimization of reaction conditions. sigmaaldrich.comnih.govscripps.edu High-throughput experimentation (HTE), combined with machine learning algorithms, can rapidly screen catalysts, solvents, and reaction parameters to identify optimal conditions for the synthesis of the target molecule or its derivatives. sciengine.com Such platforms can autonomously execute, monitor, and analyze hundreds of reactions, drastically reducing the time required for process development. sciengine.com For a multistep synthesis, flow reactors can be "telescoped," where the output of one reactor directly feeds into the next, eliminating the need for intermediate workup and purification steps. mdpi.com
| Parameter | Batch Processing | Flow Chemistry |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and high surface-area-to-volume ratio for efficient heat transfer. |
| Control | Difficult to maintain precise control over temperature and mixing, leading to potential side products. | Exquisite control over residence time, temperature, and stoichiometry, leading to higher purity and yield. mdpi.com |
| Scalability | Scaling up can be non-linear and problematic, often requiring complete re-optimization. | Straightforward scalability by running the system for longer or by "numbering up" (running multiple reactors in parallel). |
| Automation | Automation is complex and often limited to specific tasks. | Easily integrated with automated pumps, sensors, and feedback loops for continuous, unattended operation. nih.gov |
Exploration of Photoredox and Electrochemistry-Mediated Transformations
Visible-light photoredox catalysis and electrochemistry are emerging as powerful tools in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. nsf.govresearchgate.netoaepublish.comrsc.orgscientificupdate.com These methods provide alternative activation pathways that avoid the need for harsh reagents or high temperatures.
For the synthesis of the vinylphosphonate (B8674324) backbone, photoredox catalysis can facilitate C-P bond formation by generating phosphorus-centered radicals from H-phosphonates, which can then add to alkynes or styrenes. rsc.org Dual catalytic systems combining a photoredox catalyst with a transition metal like nickel can achieve complex transformations, such as the three-component coupling of aryl halides, alkyl bromides, and vinylphosphonates. nsf.gov This approach allows for the rapid construction of functionalized phosphonates from simple precursors. nsf.gov
Electrosynthesis offers a reagent-free method for driving redox reactions. researchgate.netoaepublish.comrsc.org The electrochemical C-H activation of arenes followed by coupling with H-phosphonates represents a highly sustainable route to aryl phosphonates. researchgate.net For a molecule like this compound, electrochemical methods could be explored for various transformations, such as reductive coupling reactions at the double bond or oxidative functionalization, without the need for stoichiometric chemical oxidants or reductants. scientificupdate.com
Bio-inspired Catalysis and Chemoenzymatic Approaches for its Transformations
Nature has evolved highly efficient enzymes for the synthesis and cleavage of C-P bonds, offering a treasure trove of inspiration for new synthetic methods. nih.govsemanticscholar.orgacs.org While the direct enzymatic synthesis of a non-natural compound like this compound is challenging, chemoenzymatic approaches, which combine biological and chemical steps, hold significant promise.
Enzymes such as phosphonate (B1237965) hydrolases or components of the C-P lyase pathway demonstrate nature's ability to selectively break C-P bonds. nih.govsemanticscholar.org In a synthetic context, hydrolases like lipases or esterases could be employed for the selective hydrolysis of the methyl ester groups under extremely mild conditions, which would be difficult to achieve with traditional chemical methods without affecting the phosphonate esters. ox.ac.uk Conversely, enzymes could be used to build complexity. For example, ketoreductases could perform highly stereoselective reductions on analogues of the target molecule containing a ketone functionality.
The discovery of natural phosphonate biosynthetic pathways provides a blueprint for future bio-inspired synthetic strategies. nih.govacs.orgresearchgate.net Although still in its infancy for complex synthetic targets, the use of whole-cell biocatalysts or engineered enzymes could one day provide a highly sustainable and selective route for producing organophosphonates. nih.govmdpi.com
Rational Design of Next-Generation Analogues with Tunable Reactivity and Selectivity
This compound is a valuable synthetic intermediate, and the rational design of analogues can fine-tune its reactivity for specific applications. nih.gov By systematically modifying its structure, chemists can control its electronic and steric properties, thereby influencing the outcome of subsequent reactions. researchgate.netnih.gov
The reactivity of the molecule as a Michael acceptor is a key feature. rsc.orgresearchgate.net This reactivity can be tuned by altering the electronic properties of the ester group. Replacing the methyl group with a more electron-withdrawing group (e.g., trifluoroethyl) would increase the electrophilicity of the double bond, making it a more potent Michael acceptor.
Similarly, the steric and electronic nature of the phosphonate group can be modified to influence the stereochemical outcome of the HWE reaction used in its own synthesis. wikipedia.orgacs.orgmdpi.com For instance, replacing the dimethyl phosphonate with bulkier diisopropyl or electron-withdrawing bis(trifluoroethyl) groups can dramatically alter the E/Z selectivity of the olefination. mdpi.com This allows for the synthesis of either the (E)- or (Z)-isomer of the butenoate backbone, significantly expanding its synthetic utility. wikipedia.orgmdpi.com Computational analysis and the development of quantitative structure-reactivity relationships (QSRRs) will be instrumental in predicting the properties of new analogues, accelerating the discovery of reagents with tailored reactivity. nih.govnih.govucla.edu
| Analogue Structure | Modification | Predicted Effect on Reactivity/Selectivity |
| Ethyl 4-(diethoxy phosphoryl)but-2-enoate | Change phosphonate esters from methyl to ethyl | Minor increase in steric bulk; may slightly influence selectivity in subsequent reactions. |
| Methyl 4-(diisopropyl phosphoryl)but-2-enoate | Increase steric bulk of phosphonate esters | May increase the (E)-selectivity of the HWE reaction used for its formation. wikipedia.org |
| 2,2,2-Trifluoroethyl 4-(dimethoxyphosphoryl)but-2-enoate | Electron-withdrawing butenoate ester | Increases the electrophilicity of the double bond, enhancing its reactivity as a Michael acceptor. nih.gov |
| Methyl 4-(bis(2,2,2-trifluoroethyl)phosphoryl)but-2-enoate | Electron-withdrawing phosphonate esters | Can favor the formation of the (Z)-alkene during its synthesis via a Still-Gennari type HWE reaction. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
